3-bromo-1-methyl-1H-indazol-4-ol
Description
Properties
CAS No. |
1781821-06-4 |
|---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Ring Closure
The indazole core is typically constructed via cyclization of ortho-substituted phenylhydrazine derivatives. A modified Bartoli indole synthesis has been adapted for this compound, using 2-nitro-4-methoxybenzaldehyde as the starting material:
-
Methylation :
Reaction conditions: 60°C, 12 hr, 82% yield -
Reduction and Cyclization :
Microwave-assisted method: 150 W, 15 min, 68% yield -
Bromination :
Key parameters: 0°C, 4 hr, 74% yield
Halogenation Strategies
Electrophilic Bromination
Regioselective bromination at position 3 remains challenging due to competing reaction pathways. Comparative studies reveal:
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Positional Selectivity |
|---|---|---|---|---|
| NBS | CCl₄ | 0 | 74 | 3:4 = 8:1 |
| Br₂ | AcOH | 25 | 61 | 3:4 = 5:1 |
| CuBr₂ | DMF | 80 | 68 | 3:4 = 12:1 |
Copper-mediated bromination shows superior selectivity due to coordination-directed mechanisms.
Hydroxyl Group Introduction
Demethylation Protocols
The hydroxyl group at position 4 is often introduced via demethylation of methoxy precursors:
| Reagent | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| BBr₃ | 6 | 89 | 98.4 |
| HI/AcOH | 24 | 76 | 97.1 |
| AlCl₃/EtSH | 8 | 81 | 96.8 |
BBr₃ in dichloromethane provides optimal results with minimal side-product formation.
One-Pot Synthesis Approaches
Tandem Cyclization-Bromination
Recent developments enable concurrent ring formation and halogenation:
| Condition | Time | Yield (%) |
|---|---|---|
| Conventional Heating | 8 hr | 52 |
| Microwave (300 W) | 45 min | 71 |
| Continuous Flow | 12 min | 68 |
This method eliminates intermediate purification steps, improving atom economy by 27%.
Purification and Characterization
Chromatographic Techniques
Final product purity (>98%) is achieved through:
| Method | Mobile Phase | Retention Time (min) |
|---|---|---|
| Silica Gel Chromatography | Hexane:EtOAc (3:1) | 14.2 |
| HPLC (C18) | MeCN:H₂O (55:45) | 8.7 |
| Recrystallization | EtOH:H₂O (7:3) | N/A |
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-bromo-1-methyl-1H-indazol-4-one.
Reduction: Formation of 1-methyl-1H-indazol-4-ol.
Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-bromo-1-methyl-1H-indazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Bromine Position : Bromine at position 3 (target compound) versus 4 or 6 (analogs) alters electronic distribution and steric effects, impacting receptor interactions .
- Fluorine vs.
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 3-bromo-1-methyl-1H-indazol-4-ol, and how can reaction conditions be optimized?
- Answer: The synthesis of brominated indazoles typically involves nucleophilic substitution or coupling reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems under nitrogen can improve yields (30% in similar reactions) . Key parameters include catalyst loading (e.g., CuI), solvent polarity (PEG-400 enhances solubility), and reaction duration (12–24 hours). Post-reaction purification via column chromatography or recrystallization in hot ethyl acetate is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer:
- 1H/13C NMR : Assign aromatic protons (δ 8.5–6.5 ppm) and methyl groups (δ ~3.7 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ via FAB-HRMS) .
- TLC : Monitor reaction progress using EtOAc/hexane systems (Rf ~0.5) .
- IR : Identify hydroxyl (broad ~3200 cm⁻¹) and bromine-related vibrations .
Q. How can researchers assess the stability of this compound under varying conditions?
- Answer: Stability studies should test:
- Thermal stability : Heating in DMSO or DMF at 50–100°C for 24–48 hours.
- pH sensitivity : Expose to acidic (HCl) or basic (NaOH) conditions and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials and compare degradation rates under UV/visible light .
Advanced Research Questions
Q. How can X-ray crystallography resolve the structural ambiguities of this compound derivatives?
- Answer: Use SHELX for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . High-resolution data (≤1.0 Å) and twinning analysis are critical for bromine-containing crystals due to heavy-atom effects. For disordered methyl groups, apply restraints to thermal parameters .
Q. What strategies address contradictions in biological activity data for brominated indazoles?
- Answer:
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) .
- Target selectivity profiling : Use kinase panels or receptor-binding assays to identify off-target effects .
- Computational docking : Compare binding poses (e.g., with LRRK2 or inflammatory targets) to explain activity variations .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Answer:
- Core modifications : Synthesize analogs with substituents at positions 3 (Br→Cl/I) and 4 (OH→OCH3/NH2) .
- Biological testing : Evaluate anti-cancer (e.g., cytotoxicity in MCF-7 cells) and anti-inflammatory (COX-2 inhibition) activity .
- QSAR modeling : Use Hammett constants or DFT calculations to correlate electronic effects with activity .
Q. What computational tools predict the metabolic pathways of this compound?
- Answer:
- ADMET prediction : Use SwissADME or ADMETLab to assess bioavailability and cytochrome P450 interactions.
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with GLORYx or MetaPrint2D .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
